Technical Monograph: Boc-4-(3-aminophenyl)butanoic Acid
Technical Monograph: Boc-4-(3-aminophenyl)butanoic Acid
Part 1: Core Directive & Executive Summary
Molecule: Boc-4-(3-aminophenyl)butanoic acid CAS Registry Number: 91843-18-4 (Parent Amine HCl); Boc-derivative is a custom synthesis intermediate. Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol [1][2]
This technical guide provides a comprehensive analysis of Boc-4-(3-aminophenyl)butanoic acid , a critical gamma-amino acid derivative used primarily as a linker scaffold in medicinal chemistry. Unlike standard alpha-amino acids, this molecule features a phenyl ring integrated into the butyric acid backbone with a meta-substituted amine. This unique geometry makes it an invaluable tool for designing PROTACs (Proteolysis Targeting Chimeras) , peptidomimetics , and antibody-drug conjugates (ADCs) where precise spatial separation and conformational bias are required.
While the para-substituted isomer (CAS 105300-90-1) is more common in simple polymer chemistry, the meta-isomer discussed here is preferred in drug discovery for its ability to induce "kinked" or non-linear conformations in linker chains, often improving solubility and binding pocket fit.
Part 2: Chemical Profile & Properties[3]
The following data consolidates physical and chemical properties. Note that while the parent amine (CAS 91843-18-4) is a documented commodity chemical, the Boc-protected form is often synthesized in situ or supplied as a custom reagent.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid | Formal nomenclature. |
| Parent CAS | 91843-18-4 | Refers to 4-(3-aminophenyl)butanoic acid HCl.[3][4][5][6] |
| Fmoc Analog CAS | 867382-45-4 | Fmoc-protected variant used in SPPS. |
| Molecular Weight | 279.33 Da | Monoisotopic mass: 279.[1][2]15. |
| Solubility | DMSO, DMF, Methanol, DCM | Low solubility in water; soluble in organic solvents. |
| pKa (Calc.) | Carboxyl: ~4.5; Carbamate NH: ~11.0 | Acidic moiety allows standard coupling. |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |
| Stability | Stable at -20°C | Avoid strong acids (cleaves Boc). |
Part 3: Synthesis & Manufacturing Protocols
High-purity synthesis of Boc-4-(3-aminophenyl)butanoic acid is achieved through a robust two-stage workflow: construction of the phenyl-butanoic skeleton followed by chemoselective protection.
Retrosynthetic Analysis
The most reliable route avoids direct Friedel-Crafts alkylation due to the deactivating nature of the nitro/amine precursors. Instead, a Wittig olefination followed by catalytic hydrogenation ensures regiochemical purity.
Step-by-Step Synthesis Protocol[8]
Phase 1: Skeleton Construction (The Wittig Approach)
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Reagents: 3-Nitrobenzaldehyde, (3-Carboxypropyl)triphenylphosphonium bromide, NaHMDS (base).
-
Reaction:
-
Dissolve phosphonium salt in dry THF under N₂.
-
Add NaHMDS at 0°C to generate the ylide (bright orange color).
-
Add 3-Nitrobenzaldehyde dropwise. Stir at RT for 12h.
-
Result: 4-(3-nitrophenyl)-3-butenoic acid (mixture of E/Z isomers).
-
-
Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO₄.
Phase 2: Reduction & Global Hydrogenation
-
Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, Methanol.
-
Reaction:
-
Dissolve the alkene intermediate in MeOH.
-
Add Pd/C (10% w/w).
-
Stir under H₂ atmosphere for 16h.
-
Mechanism: This single step reduces the alkene to an alkane and the nitro group to an aniline (amine).
-
Product: 4-(3-aminophenyl)butanoic acid (Parent Core).[3]
-
Phase 3: Chemoselective Boc Protection
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Critical Control Point: The molecule contains both a carboxylic acid and an amine. You must protect the amine without forming the mixed anhydride on the acid.
-
Protocol:
-
Dissolve 4-(3-aminophenyl)butanoic acid (1.0 eq) in 1:1 Dioxane:H₂O.
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Add NaOH (1.1 eq) or TEA (2.0 eq) to solubilize the zwitterion.
-
Cool to 0°C. Add Boc₂O (Di-tert-butyl dicarbonate) (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 12h.
-
Workup: Evaporate dioxane. Acidify aqueous layer to pH 3 with citric acid (precipitates the product). Extract with EtOAc.
-
Purification: Recrystallization from EtOAc/Hexanes.
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Synthesis Workflow Diagram
Caption: Synthesis pathway from nitrobenzaldehyde to the final Boc-protected linker.
Part 4: Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase ligand and the Target Protein ligand.
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Why this molecule? Standard alkyl chains (PEG, alkyl) are highly flexible ("floppy"). The phenyl ring in Boc-4-(3-aminophenyl)butanoic acid introduces a rigid entropy penalty , reducing the conformational space and potentially improving the binding thermodynamics (ΔG).
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Meta-Substitution Effect: The meta geometry creates a "kink" (approx 120° angle), which is distinct from the linear para geometry. This is crucial for accessing difficult binding pockets.
Solid Phase Peptide Synthesis (SPPS)
This molecule is compatible with standard Fmoc/tBu or Boc/Benzyl SPPS strategies.
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Usage: It acts as a gamma-amino acid spacer.
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Deprotection: The Boc group is removed with TFA (Trifluoroacetic acid), exposing the amine for the next coupling step. The carboxylic acid is activated using HATU/DIPEA for attachment to the resin or previous peptide.
Mechanism of Action Diagram
Caption: Schematic of a PROTAC system utilizing the phenyl-butanoic acid linker for optimal spacing.
Part 5: Handling & Safety
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Storage: Store at -20°C or 2-8°C in a desiccator. The Boc group is acid-sensitive; avoid exposure to HCl vapors.
-
Safety: Irritant. Wear gloves and safety glasses.
-
Solubility: Dissolve in DMF or DMSO for biological assays. For chemical synthesis, DCM or EtOAc are preferred.
References
-
ChemicalBook. (2023). 4-(3-aminophenyl)butanoic acid hydrochloride Properties and Synthesis.
-
Santa Cruz Biotechnology. (2024). 4-(3-Aminophenyl)butyric Acid, Hydrochloride (CAS 91843-18-4).[3][4][5][6] [7]
-
Sigma-Aldrich. (2024). 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid (Para-isomer Reference).
-
PubChem. (2024). Compound Summary: 4-(3-aminophenyl)butanoic acid.[3][8]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. 4-(3-aminophenyl)butanoic acid hydrochloride | 91843-18-4 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
